molecular formula C12H15N3O B7568330 4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline

4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline

Cat. No. B7568330
M. Wt: 217.27 g/mol
InChI Key: DAKIYPUUJJBTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is a chemical compound that belongs to the family of anilines. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Mechanism of Action

The exact mechanism of action of 4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell division. It has also been proposed that the compound induces apoptosis (programmed cell death) in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been found to possess good solubility in water, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its ease of synthesis. The compound can be synthesized using readily available starting materials and standard laboratory techniques. However, one of the limitations of using this compound is its low stability under certain conditions, which may affect its activity and potency.

Future Directions

There are several future directions for research on 4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline. One of the areas of interest is the development of more potent analogs of the compound with improved anticancer activity. Another area of research is the investigation of the compound's mechanism of action and its interaction with cancer cells. In addition, the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment warrants further investigation.

Synthesis Methods

The synthesis of 4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline can be achieved through a multistep process. The first step involves the synthesis of 4-methoxy-2-methylbenzoic acid, which can be obtained by reacting 4-methoxyacetophenone with carbon dioxide in the presence of a palladium catalyst. The second step involves the conversion of 4-methoxy-2-methylbenzoic acid into the corresponding acid chloride, which can be achieved by reacting the acid with thionyl chloride. The final step involves the reaction of the acid chloride with 1H-pyrazole-5-carboxylic acid methyl ester in the presence of a base to obtain 4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline.

Scientific Research Applications

4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been found to possess antifungal activity against various fungal strains. In addition, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

4-methoxy-2-methyl-N-(1H-pyrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-11(16-2)3-4-12(9)13-8-10-5-6-14-15-10/h3-7,13H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKIYPUUJJBTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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